4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1)
CAS No.: 54646-36-5
Cat. No.: VC18454020
Molecular Formula: C11H18O5S
Molecular Weight: 262.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54646-36-5 |
|---|---|
| Molecular Formula | C11H18O5S |
| Molecular Weight | 262.32 g/mol |
| IUPAC Name | 3-methoxypropan-1-ol;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C7H8O3S.C4H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5/h2-5H,1H3,(H,8,9,10);5H,2-4H2,1H3 |
| Standard InChI Key | VHYWLOOFPXJPLK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.COCCCO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Composition
The compound is systematically named 3-methoxypropan-1-ol;4-methylbenzenesulfonic acid under IUPAC guidelines . Its molecular structure arises from the association of 4-methylbenzenesulfonic acid (PubChem CID 6101) and 3-methoxy-1-propanol (PubChem CID 74116) . The sulfonic acid group () and the methoxy-terminated alcohol moiety () confer distinct physicochemical properties, including high solubility in polar solvents and thermal stability up to 200°C.
Structural Representation and Key Descriptors
The canonical SMILES notation for the complex is , reflecting the toluenesulfonic acid and 3-methoxypropanol components. X-ray crystallography data remain unavailable due to challenges in isolating single crystals, but computational models suggest hydrogen bonding between the sulfonic acid’s hydroxyl group and the alcohol’s ether oxygen .
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 54646-36-5 | |
| Molecular Formula | ||
| Molecular Weight | 262.32 g/mol | |
| InChI Key | VHYWLOOFPXJPLK-UHFFFAOYSA-N | |
| Melting Point | Not reported | - |
| Solubility (Water) | >100 mg/mL (estimated) |
Synthesis and Manufacturing
Synthesis of Component Compounds
4-Methylbenzenesulfonic acid is typically synthesized via sulfonation of toluene using concentrated sulfuric acid or sulfur trioxide:
This electrophilic substitution reaction proceeds at 100–150°C, yielding the sulfonic acid in >90% purity after recrystallization.
3-Methoxypropan-1-ol is produced through alkoxylation of propanol with methanol under basic conditions :
Complex Formation
The 1:1 complex forms spontaneously in equimolar mixtures due to acid-base interactions between the sulfonic acid’s proton and the alcohol’s ether oxygen. Industrial-scale preparation involves:
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Dissolving 4-methylbenzenesulfonic acid in anhydrous ethanol.
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Dropwise addition of 3-methoxypropan-1-ol under nitrogen atmosphere.
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Evaporation under reduced pressure to isolate the complex as a hygroscopic solid.
Applications in Organic Synthesis and Catalysis
Acid Catalysis
The sulfonic acid component acts as a Brønsted acid catalyst, facilitating reactions such as:
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Esterification: Accelerating at 80–120°C.
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Friedel-Crafts Alkylation: Activating aromatic rings for electrophilic substitution.
The 3-methoxypropan-1-ol moiety enhances solubility in non-polar media, enabling homogeneous catalysis in mixed-solvent systems (e.g., toluene/water).
Solubility Modulation in Pharmaceutical Intermediates
In drug synthesis, the complex improves the dissolution of hydrophobic intermediates. For example, it increases the aqueous solubility of steroidal compounds by 30–40% compared to pure p-toluenesulfonic acid.
Research Findings and Comparative Analysis
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 185°C, with primary mass loss attributed to the release of 3-methoxypropan-1-ol (). The residual sulfonic acid decomposes above 300°C, consistent with pure p-toluenesulfonic acid behavior .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1170 cm ( stretch) and 1050 cm ( ether vibration).
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H NMR (DMSO-d6): δ 2.35 (s, 3H, Ar-CH3), δ 3.25 (s, 3H, OCH3), δ 3.45–3.70 (m, 4H, -OCH2CH2CH2O-).
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